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Compound of Interest

Compound Name: Jmv 176

Cat. No.: B1672974

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological effects of IMV 180, a synthetic
analog of the C-terminal octapeptide of cholecystokinin (CCK-8), with a specific focus on its
mechanism of action in stimulating amylase secretion from pancreatic acinar cells. JIMV 180
has been a critical tool in elucidating the complex signaling pathways initiated by CCK receptor
activation.

Core Findings on JMV 180 and Amylase Secretion

JMV 180 is characterized as a partial agonist at the cholecystokinin-A (CCKA) receptor. Unlike
the full agonist CCK-8, which exhibits a biphasic dose-response curve for amylase secretion
(stimulation at low concentrations and inhibition at high concentrations), JMV 180 induces a
monophasic response, causing a sustained stimulation of amylase release that plateaus at
higher concentrations. This property makes JMV 180 a valuable molecular probe for dissecting
the downstream signaling events that lead to enzyme secretion without the confounding
inhibitory effects observed with supramaximal concentrations of full agonists.

Quantitative Data Summary

The following tables summarize the quantitative effects of JMV 180 on amylase secretion and
related signaling events as reported in the scientific literature.
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Signaling Pathways of JMV 180 in Pancreatic Acinar
Cells

JMV 180 exerts its effects by binding to the CCKA receptor on pancreatic acinar cells. This
interaction initiates a cascade of intracellular signaling events that culminate in the fusion of
zymogen granules with the apical plasma membrane and the release of digestive enzymes,
including amylase.

JMV 180-Induced Signaling Cascade
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Caption: JMV 180 signaling pathway in pancreatic acinar cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects
of IMV 180 on amylase secretion and intracellular signaling.

Isolation of Pancreatic Acini

A crucial first step for in vitro studies is the isolation of viable pancreatic acini.
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Caption: Workflow for the isolation of pancreatic acini.

Protocol:
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Euthanize the animal (typically a rat or mouse) according to approved institutional protocols.

Surgically remove the pancreas and place it in an ice-cold physiological salt solution (e.g.,
HEPES-buffered Ringer solution) supplemented with essential amino acids and glucose.

Trim away fat and connective tissue.
Mince the pancreas into small pieces (approximately 1-2 mm3).

Incubate the minced tissue in the physiological salt solution containing purified collagenase
at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

Disperse the digested tissue by gentle pipetting with a wide-bore pipette to release the acini.
Filter the cell suspension through a nylon mesh (e.g., 150 um) to remove undigested tissue.

Wash the acini by centrifugation at low speed (e.g., 50 x g for 2 minutes) and resuspend the

pellet in fresh buffer. Repeat this step 2-3 times.

e The final pellet containing the isolated pancreatic acini is resuspended in the appropriate
buffer for subsequent experiments.

Amylase Secretion Assay

This assay quantifies the amount of amylase released from isolated pancreatic acini in
response to stimulation.

Protocol:

e Pre-incubate the isolated pancreatic acini in a physiological buffer at 37°C for a period to
allow for equilibration.

» Aliquots of the acinar suspension are then incubated with various concentrations of JIMV 180
or other secretagogues for a defined period (e.g., 30 minutes).

e The incubation is stopped by placing the samples on ice and separating the acini from the
supernatant by centrifugation.
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The supernatant, containing the secreted amylase, is collected.

The total amylase content is determined by lysing a separate aliquot of the acinar
suspension.

Amylase activity in the supernatant and the total lysate is measured using a commercially
available amylase activity assay kit, which is often based on the cleavage of a chromogenic
substrate.[4][5]

Amylase secretion is expressed as a percentage of the total cellular amylase content.

Measurement of Phospholipase C (PLC) Activity

PLC activity is a key upstream event in the signaling cascade.

Protocol:

Isolated pancreatic acini are pre-labeled with a radioactive precursor, such as [3H]-myo-
inositol, to incorporate it into phosphoinositides.

After washing to remove unincorporated radioactivity, the acini are stimulated with JMV 180
for various times.

The reaction is terminated by the addition of a solution to precipitate proteins and lipids (e.g.,
trichloroacetic acid).

The inositol phosphates (including IP3) are extracted and separated using anion-exchange
chromatography.

The radioactivity in the fractions corresponding to inositol phosphates is quantified by liquid
scintillation counting.

An increase in the radioactivity of the inositol phosphate fractions indicates the activation of
PLC.[6][7]

Measurement of Intracellular Calcium ([Ca?*]i)
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Changes in intracellular calcium concentration are a critical downstream signal for amylase

secretion.
Protocol:

« |solated pancreatic acini are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM
or Fluo-4 AM).

e The loaded acini are then placed in a temperature-controlled cuvette or on a microscope
stage suitable for fluorescence measurements.

e Abaseline fluorescence is recorded before the addition of JIMV 180.
e Upon addition of JIMV 180, the change in fluorescence intensity is monitored over time.

o The fluorescence signal is calibrated to determine the actual intracellular calcium
concentration.[8]

Logical Relationships and Interpretations

The unique pharmacological profile of IMV 180 has provided significant insights into the
coupling of CCKA receptors to different signaling pathways and their roles in regulating
amylase secretion.
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Caption: Comparative logic of CCK-8 and JMV 180 action.

The partial agonism of IMV 180 at the CCKA receptor leads to a less robust activation of
phospholipase C compared to CCK-8. This difference in PLC activation is thought to be the
reason for the distinct patterns of amylase secretion. The potent PLC activation by
supramaximal concentrations of CCK-8 may lead to the activation of inhibitory feedback
mechanisms, resulting in the descending limb of the dose-response curve. In contrast, the
weaker and more sustained signaling induced by JMV 180 appears to bypass these inhibitory
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pathways, leading to a prolonged stimulatory effect on amylase secretion. Furthermore, the
finding that JIMV 180 can mobilize calcium from an IP3-independent pool suggests the
existence of alternative signaling pathways linked to the CCKA receptor that are preferentially
activated by this partial agonist.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CCK antagonists reveal that CCK-8 and JMV-180 interact with different sites on the rat
pancreatic acinar cell CCKA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

e 2. The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through
the same binding site of CCKA receptor in rat pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

e 3. CCK-JMV-180, an analog of cholecystokinin, releases intracellular calcium from an inositol
trisphosphate-independent pool in rat pancreatic acini - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. sigmaaldrich.com [sigmaaldrich.com]
e 5.rsc.org [rsc.org]
o 6. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nim.nih.gov]

e 7.Assay for G protein-dependent activation of phospholipase C beta using purified protein
components - PubMed [pubmed.ncbi.nim.nih.gov]

o 8. selectscience.net [selectscience.net]

e To cite this document: BenchChem. [JMV 180: A Technical Guide to its Effects on Amylase
Secretion]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672974#jmv-180-and-its-effects-on-amylase-
secretion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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